Cas no 2227778-99-4 (rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate)
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2227778-99-4
- rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate
- EN300-1636550
-
- Inchi: 1S/C14H23N3O3/c1-5-16-7-6-15-12(16)10-8-17(9-11(10)18)13(19)20-14(2,3)4/h6-7,10-11,18H,5,8-9H2,1-4H3/t10-,11-/m1/s1
- InChI Key: YFVOLILGGHNRRO-GHMZBOCLSA-N
- SMILES: O[C@@H]1CN(C(=O)OC(C)(C)C)C[C@H]1C1=NC=CN1CC
Computed Properties
- Exact Mass: 281.17394160g/mol
- Monoisotopic Mass: 281.17394160g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 67.6Ų
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636550-0.05g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 0.05g |
$1188.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-0.1g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 0.1g |
$1244.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-0.25g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 0.25g |
$1300.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-0.5g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 0.5g |
$1357.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-1.0g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 1.0g |
$1414.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-2.5g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 2.5g |
$2771.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-5.0g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 5.0g |
$4102.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-10.0g |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 10.0g |
$6082.0 | 2023-07-10 | ||
| Enamine | EN300-1636550-50mg |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 50mg |
$707.0 | 2023-09-22 | ||
| Enamine | EN300-1636550-100mg |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate |
2227778-99-4 | 100mg |
$741.0 | 2023-09-22 |
rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on rac-tert-butyl (3R,4R)-3-(1-ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate
Introduction to Rac-Tert-butyl (3R,4R)-3-(1-Ethyl-1H-imidazol-2-yl)-4-Hydroxypyrrolidine-1-Carboxylate (CAS No. 2227778-99-4)
Rac-Tert-butyl (3R,4R)-3-(1-Ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate, a compound with the CAS number 2227778-99-4, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its complex stereochemistry and functional groups, has garnered considerable attention for its potential applications in drug development and medicinal chemistry.
The compound's name is rich in chemical detail, highlighting its stereochemical configuration and the presence of several key functional groups. Specifically, the term Rac-Tert-butyl indicates the presence of a racemic mixture of enantiomers with a tert-butyl group, while the stereochemistry at the 3R and 4R positions underscores the precise three-dimensional arrangement of atoms. The presence of a 1-Ethyl-1H-imidazol-2-yl moiety suggests a nitrogen-containing heterocycle that is often utilized in medicinal chemistry due to its ability to interact with biological targets. Additionally, the hydroxypyrrolidine-1-carboxylate component introduces both hydrophilic and hydrophobic characteristics, making this compound a versatile candidate for further investigation.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage complex molecular architectures to achieve high selectivity and efficacy. The compound Rac-Tert-butyl (3R,4R)-3-(1-Ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate aligns with this trend, as it embodies many of the features that modern drug discovery efforts seek to exploit. The stereochemical precision of this molecule is particularly noteworthy, as it is well-documented that the three-dimensional orientation of atoms can significantly influence a compound's biological activity.
Recent studies have demonstrated that molecules containing imidazole rings exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ethyl-substituted imidazole moiety in Rac-Tert-butyl (3R,4R)-3-(1-Ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate may contribute to these effects by interacting with specific enzymes or receptors within biological systems. Furthermore, the hydroxypyrrolidine portion of the molecule could serve as a pharmacophore, facilitating binding to target proteins or nucleic acids.
The racemic nature of this compound also presents an opportunity for further research into enantioselective drug design. By isolating and studying individual enantiomers, researchers can gain insights into how chirality influences biological activity. This approach is particularly relevant in contemporary drug development, where enantiomeric purity is often critical for achieving desired therapeutic outcomes.
From a synthetic chemistry perspective, Rac-Tert-butyl (3R,4R)-3-(1-Ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate exemplifies the sophistication of modern synthetic methodologies. The construction of such a complex molecule requires careful planning and execution, often involving multi-step synthetic routes that showcase advances in organic synthesis techniques. The ability to efficiently produce this compound in high yield and purity underscores the progress made in synthetic chemistry over recent decades.
The potential applications of Rac-Tert-butyl (3R,4R)-3-(1-Ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate are broad and multifaceted. Its unique structural features make it a promising candidate for further exploration in various therapeutic areas. For instance, its ability to interact with biological targets suggests potential uses in treating neurological disorders or inflammatory conditions. Additionally, the compound's stereochemical complexity may make it an effective scaffold for designing next-generation drugs that exhibit enhanced selectivity and reduced side effects.
In conclusion, Rac-Tert-butyl (3R,4R)-3-(1-Ethyl-1H-imidazol-2-yl)-4-hydroxypyrrolidine-1-carboxylate represents a significant contribution to the field of pharmaceutical chemistry. Its intricate molecular structure and diverse functional groups provide a rich foundation for further research and development. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the discovery and design of novel therapeutic agents.
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